molecular formula C23H26N2O8 B612869 Z-Glu(otbu)-onp CAS No. 7670-08-8

Z-Glu(otbu)-onp

Cat. No. B612869
CAS RN: 7670-08-8
M. Wt: 458,45 g/mole
InChI Key: QELUBUSZCPJCNC-IBGZPJMESA-N
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Description

Z-Glu(otbu)-onp is a derivative of glutamic acid . It’s used in research and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of Z-Glu(otbu)-onp is C17H23NO6 . Its molecular weight is 337.37 . The InChI code is 1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

Z-Glu(otbu)-onp is a solid substance that appears white to off-white . It’s recommended to be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Proteasome Inhibitor in Parkinson's Disease Research

Studies have explored the role of proteasome inhibitors, such as Z-Ileu-Glu(OtBu)-Ala-Leu-CHO (a compound similar in context to Z-Glu(otbu)-onp), in models of Parkinson's disease. These compounds were investigated for their potential to replicate the degenerative changes seen in Parkinson's disease, including loss of striatal dopamine and cell loss in specific brain regions. However, systemic administration of these inhibitors to rats and monkeys failed to induce the expected pathological changes, suggesting that this approach may not be a reliable model for the disease (Kordower et al., 2006).

Transglutaminase Substrate Synthesis

The synthesis of fluorogenic transglutaminase substrates, including compounds structurally related to Z-Glu(otbu)-onp, has been reported. These substrates facilitate the kinetic characterization of inhibitors and amine-type acyl acceptor substrates. Such advancements are critical for understanding enzyme functions and for developing therapeutic agents targeting transglutaminase-related diseases (Wodtke et al., 2020).

Proteasome Inhibitor Toxicity and Parkinson's Disease Models

Research into the use of proteasome inhibitors, structurally similar to Z-Glu(otbu)-onp, has raised concerns regarding their suitability as models for Parkinson's disease. One study highlighted the confounding effects of the ethanol vehicle used in such experiments, which itself caused significant alterations in dopamine levels. This finding underscores the complexity of developing accurate disease models and the importance of considering all variables in experimental designs (Landau et al., 2007).

Screening for Peptide Libraries

The screening of peptide libraries in search of interactions with specific receptors or substrates illustrates another application of compounds like Z-Glu(otbu)-onp. Such screenings help identify peptides with potential therapeutic or biochemical applications, demonstrating the versatility of these compounds in scientific research (Davies et al., 1998).

Leukemia Cell Line Response to Proteasome Inhibition

Research has also focused on the cytotoxic effects of proteasome inhibitors on leukemia cell lines, showing potential therapeutic applications against myeloid malignancies. These inhibitors, related to Z-Glu(otbu)-onp, were found to induce apoptosis in leukemia cells, suggesting their use in cancer treatment strategies (Soligo et al., 2001).

Safety And Hazards

Z-Glu(otbu)-onp is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUBUSZCPJCNC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(otbu)-onp

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